molecular formula C14H15NO2 B10844427 4-Piperidin-1-yl-chromen-2-one

4-Piperidin-1-yl-chromen-2-one

Cat. No.: B10844427
M. Wt: 229.27 g/mol
InChI Key: AZAXRUNIGYYEKS-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-chromen-2-one is a compound that combines the structural features of piperidine and chromen-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-yl-chromen-2-one typically involves the reaction of chromen-2-one derivatives with piperidine. One common method includes the condensation of 4-hydroxycoumarin with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-1-yl-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted piperidine derivatives .

Scientific Research Applications

4-Piperidin-1-yl-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidin-1-yl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it has been shown to inhibit cholinesterase and monoamine oxidase enzymes, which are targets in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: 4-Piperidin-1-yl-chromen-2-one is unique due to its combined structural features of piperidine and chromen-2-one, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-piperidin-1-ylchromen-2-one

InChI

InChI=1S/C14H15NO2/c16-14-10-12(15-8-4-1-5-9-15)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

AZAXRUNIGYYEKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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